molecular formula C8H7BrN4 B15321060 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine

5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine

Cat. No.: B15321060
M. Wt: 239.07 g/mol
InChI Key: IYOHXYSYNAUOAD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a 1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methyl-2-(1h-1,2,4-triazol-1-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The triazole and pyridine rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound may serve as an intermediate in the synthesis of pesticides or herbicides.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(1h-1,2,4-triazol-1-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, which might result in different reactivity and applications.

Uniqueness

The presence of the bromomethyl group in 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. This reactivity, combined with the biological activity of the triazole and pyridine rings, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

5-(bromomethyl)-2-(1,2,4-triazol-1-yl)pyridine

InChI

InChI=1S/C8H7BrN4/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H,3H2

InChI Key

IYOHXYSYNAUOAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CBr)N2C=NC=N2

Origin of Product

United States

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